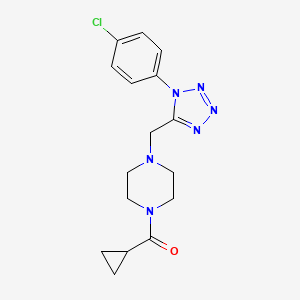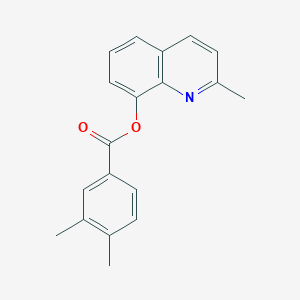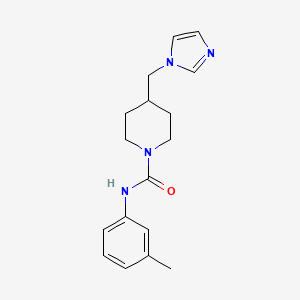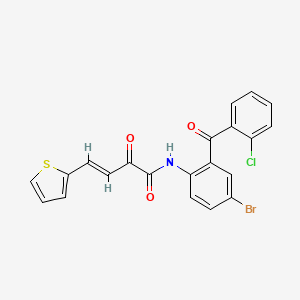![molecular formula C24H20ClNO4S B2437393 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one CAS No. 866725-98-6](/img/structure/B2437393.png)
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 4-chlorobenzyl group, an ethoxy group, and a phenylsulfonyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, ethoxyquinoline, and phenylsulfonyl chloride.
Step 1: The 4-chlorobenzyl chloride is reacted with ethoxyquinoline in the presence of a base like potassium carbonate to form an intermediate.
Step 2: The intermediate is then treated with phenylsulfonyl chloride under basic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl position, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted quinoline derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial and antifungal agent due to its quinoline core.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activity of quinoline derivatives against various cancer cell lines.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process in cancer cells. The phenylsulfonyl group may enhance the compound’s ability to inhibit enzymes involved in cell proliferation. Additionally, the 4-chlorobenzyl group can increase the compound’s lipophilicity, improving its cellular uptake and bioavailability.
Comparison with Similar Compounds
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A derivative with an oxidized nitrogen atom, used in various chemical reactions.
Sulfonylquinolines: Compounds with sulfonyl groups attached to the quinoline core, known for their antimicrobial properties.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-2-30-19-12-13-22-21(14-19)24(27)23(31(28,29)20-6-4-3-5-7-20)16-26(22)15-17-8-10-18(25)11-9-17/h3-14,16H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIJSVUVJCIHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-cyano-N-(4-methoxyphenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2437315.png)
![[5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine](/img/structure/B2437316.png)

![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2437318.png)
![N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide](/img/structure/B2437321.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2437322.png)


![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2437328.png)
![1-{4-cyano-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2437332.png)
![2-Ethyl-5-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437333.png)
